3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-sulfonamide
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Overview
Description
- Reagents: Prop-2-enoyl chloride
- Conditions: Anhydrous conditions, typically using dichloromethane as a solvent and a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonamide group and the prop-2-enoyl moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
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Step 1: Preparation of Indole Core
- Starting material: 2,3-dihydro-1H-indole
- Reagents: Methylating agents such as methyl iodide
- Conditions: Basic medium, typically using sodium hydride (NaH) in anhydrous conditions
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the prop-2-enoyl moiety to a more saturated form.
Substitution: The sulfonamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-carboxamide
- 3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-thioamide
Uniqueness
3-methyl-1-(prop-2-enoyl)-2,3-dihydro-1H-indole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-1-prop-2-enoyl-2,3-dihydroindole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-12(15)14-7-8(2)10-5-4-9(6-11(10)14)18(13,16)17/h3-6,8H,1,7H2,2H3,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFBNIBRNBUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C1C=CC(=C2)S(=O)(=O)N)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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